Cas no 2167657-56-7 (4,5-Dichlorothiophene-2-carbonitrile)
4,5-Dichlorothiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4,5-Dichlorothiophene-2-carbonitrile
- 2167657-56-7
- EN300-7070584
-
- Inchi: 1S/C5HCl2NS/c6-4-1-3(2-8)9-5(4)7/h1H
- InChI Key: FCVLUKZSZAPDRC-UHFFFAOYSA-N
- SMILES: ClC1=C(SC(C#N)=C1)Cl
Computed Properties
- Exact Mass: 176.9206756g/mol
- Monoisotopic Mass: 176.9206756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 52Ų
4,5-Dichlorothiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7070584-0.05g |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95.0% | 0.05g |
$174.0 | 2025-03-12 | |
| Enamine | EN300-7070584-0.1g |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95.0% | 0.1g |
$257.0 | 2025-03-12 | |
| Enamine | EN300-7070584-0.25g |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95.0% | 0.25g |
$367.0 | 2025-03-12 | |
| Enamine | EN300-7070584-0.5g |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95.0% | 0.5g |
$579.0 | 2025-03-12 | |
| Enamine | EN300-7070584-1.0g |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95.0% | 1.0g |
$743.0 | 2025-03-12 | |
| Enamine | EN300-7070584-2.5g |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-12 | |
| Enamine | EN300-7070584-5.0g |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
| Enamine | EN300-7070584-10.0g |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-12 | |
| Aaron | AR028F29-50mg |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95% | 50mg |
$265.00 | 2025-02-16 | |
| Aaron | AR028F29-100mg |
4,5-dichlorothiophene-2-carbonitrile |
2167657-56-7 | 95% | 100mg |
$379.00 | 2025-02-16 |
4,5-Dichlorothiophene-2-carbonitrile Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4,5-Dichlorothiophene-2-carbonitrile
4,5-Dichlorothiophene-2-carbonitrile (CAS No. 2167657-56-7): An Overview of a Promising Heterocyclic Compound
4,5-Dichlorothiophene-2-carbonitrile (CAS No. 2167657-56-7) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the class of thiophenes, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms. The presence of two chlorine atoms and a cyano group imparts distinctive properties to this molecule, making it a valuable candidate for further research and development.
The chemical structure of 4,5-dichlorothiophene-2-carbonitrile is characterized by the thiophene ring with substituents at the 4 and 5 positions (chlorine atoms) and a cyano group at the 2 position. This arrangement provides the molecule with high chemical stability and reactivity, which are essential for its potential applications. The cyano group, in particular, is known for its ability to participate in various chemical reactions, such as nucleophilic additions and condensations, making it a versatile building block in organic synthesis.
In the pharmaceutical industry, 4,5-dichlorothiophene-2-carbonitrile has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit the activity of certain kinases, which are key targets in cancer therapy. The chlorine substituents on the thiophene ring contribute to the compound's lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Beyond its pharmaceutical applications, 4,5-dichlorothiophene-2-carbonitrile has also been investigated for its use in materials science. The thiophene ring is a common structural motif in conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of chlorine atoms can modulate the electronic properties of these materials, potentially improving their performance in terms of charge transport and photostability. A study published in Advanced Materials demonstrated that derivatives of 4,5-dichlorothiophene-2-carbonitrile can be used to enhance the efficiency of OLED devices by optimizing the energy levels at the interfaces between different layers.
In organic synthesis, 4,5-dichlorothiophene-2-carbonitrile serves as a valuable starting material for the preparation of more complex molecules. Its reactivity with various nucleophiles allows for the introduction of different functional groups at specific positions on the thiophene ring. This versatility makes it an attractive choice for synthetic chemists aiming to develop novel compounds with tailored properties. A recent paper in Organic Letters described a series of reactions involving 4,5-dichlorothiophene-2-carbonitrile, leading to the synthesis of new heterocyclic compounds with potential biological activity.
The environmental impact of 4,5-dichlorothiophene-2-carbonitrile is another important consideration. While it is not classified as a hazardous substance under current regulations, ongoing research is focused on understanding its behavior in environmental systems. Studies have shown that this compound can be biodegraded under certain conditions, suggesting that it may have a lower environmental impact compared to some other chemicals used in similar applications.
In conclusion, 4,5-dichlorothiophene-2-carbonitrile (CAS No. 2167657-56-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and organic synthesis. As new studies continue to uncover its full range of applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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